molecular formula C11H18N2 B6202671 2-(4-tert-butylpyridin-2-yl)ethan-1-amine CAS No. 757177-63-2

2-(4-tert-butylpyridin-2-yl)ethan-1-amine

Cat. No.: B6202671
CAS No.: 757177-63-2
M. Wt: 178.3
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Description

2-(4-tert-butylpyridin-2-yl)ethan-1-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylpyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-tert-butylpyridine.

    Alkylation: The 4-tert-butylpyridine undergoes alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a strong base like sodium hydride.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylpyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(4-tert-butylpyridin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylpyridin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylpyridin-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-(4-tert-butylpyridin-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    4-tert-butylpyridine: Lacks the ethylamine group, making it less versatile in certain reactions.

Uniqueness

2-(4-tert-butylpyridin-2-yl)ethan-1-amine is unique due to its combination of a tert-butyl group and an ethylamine group on the pyridine ring. This structural arrangement imparts specific chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

757177-63-2

Molecular Formula

C11H18N2

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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